molecular formula C16H22N2O2 B8737103 Tert-butyl 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B8737103
M. Wt: 274.36 g/mol
InChI Key: VKVPJAFDBSBAIR-UHFFFAOYSA-N
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Patent
US08906913B2

Procedure details

To a solution of 1-(4-benzylamino-phenyl)-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (3.0 g, 8.2 mmol) in methanol (20 mL) was added 10% Pd/C (600 mg, 20% by weight). Flask was evacuated and hydrogen was introduced. The reaction mixture was stirred under hydrogen and progress of the reaction was monitored by TLC. On completion, the reaction mixture was filtered through celite pad using methanol as solvent. The filtrate was evaporated to provide the title compound (2.2 g, 97%) as brown solid and subjected to further reaction without any purification.
Name
1-(4-benzylamino-phenyl)-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]2[C:10]([C:14]3[CH:19]=[CH:18][C:17]([NH:20]CC4C=CC=CC=4)=[CH:16][CH:15]=3)([CH2:11]2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]2[C:10]([C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)([CH2:11]2)[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
1-(4-benzylamino-phenyl)-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(CC2C1)C1=CC=C(C=C1)NCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Flask was evacuated
ADDITION
Type
ADDITION
Details
hydrogen was introduced
FILTRATION
Type
FILTRATION
Details
On completion, the reaction mixture was filtered through celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2(CC2C1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.